iRGD-CPT is a compound that combines the tumor-penetrating peptide iRGD with camptothecin, an anticancer drug. The iRGD peptide is derived from a sequence of amino acids that includes the RGD (arginine-glycine-aspartic acid) motif, which is known for its affinity to integrins expressed on tumor endothelial cells. This compound is designed to enhance drug delivery specifically to tumor tissues, improving therapeutic efficacy while minimizing systemic toxicity.
The iRGD peptide was identified as a novel tumor-penetrating peptide that belongs to the class of cell-penetrating peptides. It is characterized by its ability to bind specifically to integrins such as αvβ3 and αvβ5, which are overexpressed in tumor vasculature. The unique feature of iRGD is its additional C-end Rule (CendR) motif, which becomes active upon proteolytic cleavage in the tumor microenvironment, allowing for deeper tissue penetration by binding to neuropilin-1 receptors .
The synthesis of iRGD-CPT typically involves the following steps:
This method ensures that the resulting compound retains the tumor-targeting properties of iRGD while delivering the cytotoxic effects of camptothecin effectively .
The molecular structure of iRGD-CPT consists of a cyclic nonapeptide (CRGDKGPDC) linked to a camptothecin molecule. The cyclic form enhances stability against enzymatic degradation in vivo. The three-dimensional structure of iRGD has been studied using molecular dynamics simulations, revealing its conformational flexibility and binding interactions with integrins and neuropilin-1 receptors .
iRGD-CPT undergoes several key reactions:
These reactions collectively enhance drug delivery efficiency and specificity towards cancerous tissues .
The mechanism of action for iRGD-CPT involves a multistep process:
This mechanism allows for targeted delivery of camptothecin directly into cancer cells, enhancing therapeutic outcomes while reducing off-target effects .
Relevant studies have shown that iRGD-CPT maintains good hemocompatibility and low cytotoxicity under controlled conditions .
iRGD-CPT has significant potential in cancer therapy due to its targeted delivery system. Its applications include:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4